TP-5801 TFA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

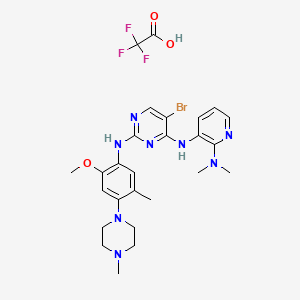

Molekularformel |

C26H32BrF3N8O3 |

|---|---|

Molekulargewicht |

641.5 g/mol |

IUPAC-Name |

5-bromo-4-N-[2-(dimethylamino)pyridin-3-yl]-2-N-[2-methoxy-5-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C24H31BrN8O.C2HF3O2/c1-16-13-19(21(34-5)14-20(16)33-11-9-32(4)10-12-33)29-24-27-15-17(25)22(30-24)28-18-7-6-8-26-23(18)31(2)3;3-2(4,5)1(6)7/h6-8,13-15H,9-12H2,1-5H3,(H2,27,28,29,30);(H,6,7) |

InChI-Schlüssel |

OMNWGLQEHKZJOM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1N2CCN(CC2)C)OC)NC3=NC=C(C(=N3)NC4=C(N=CC=C4)N(C)C)Br.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Omadacycline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of omadacycline, a novel aminomethylcycline antibiotic. Omadacycline is a broad-spectrum antibiotic approved for the treatment of community-acquired bacterial pneumonia and acute skin and skin structure infections.[1] It is a semi-synthetic derivative of minocycline, designed to overcome common tetracycline resistance mechanisms.[2] Omadacycline is also known by the identifier PTK-0796.[1][3]

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Omadacycline's primary mechanism of action is the inhibition of bacterial protein synthesis.[1][4][5] Similar to other tetracyclines, it targets the bacterial 70S ribosome, specifically binding to the 30S ribosomal subunit.[5][6][7] This binding event occurs at the primary tetracycline binding site on the ribosome.[4][5] By occupying this site, omadacycline physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome.[7] This prevention of aa-tRNA binding effectively halts the elongation of the polypeptide chain, leading to the cessation of protein production and ultimately inhibiting bacterial growth.[7]

Macromolecular synthesis experiments have confirmed that omadacycline's primary effect is the specific inhibition of protein synthesis, with a potency greater than that of tetracycline.[4][8] These studies show that it does not significantly affect DNA, RNA, or peptidoglycan synthesis.[5]

Overcoming Key Mechanisms of Tetracycline Resistance

A critical feature of omadacycline is its potent activity against bacterial strains that have acquired resistance to older tetracycline antibiotics.[1][9] It effectively circumvents the two main forms of tetracycline resistance: efflux pumps and ribosomal protection.[1][4]

-

Evasion of Efflux Pumps: Many bacteria develop resistance by acquiring genes that code for membrane proteins that actively pump tetracyclines out of the cell, reducing the intracellular drug concentration. Omadacycline's chemical structure, which includes modifications at the C-7 and C-9 positions of the tetracycline D-ring, allows it to evade these efflux pumps, such as those encoded by the tet(K) and tet(L) genes.[3][5][10][11]

-

Overcoming Ribosomal Protection: Another common resistance strategy involves ribosomal protection proteins, such as Tet(M) and Tet(O), which bind to the ribosome and dislodge tetracycline, permitting protein synthesis to continue.[2] Omadacycline's design enables it to maintain its binding and inhibitory function even in the presence of these protective proteins.[4][8] In vitro cell-free protein synthesis assays have demonstrated that omadacycline effectively inhibits protein synthesis regardless of the presence of the Tet(O) protein.[4][8]

Quantitative Data: Binding Affinity and Inhibitory Concentrations

The efficacy of omadacycline's mechanism of action is supported by quantitative data from various in vitro studies.

Ribosomal Binding Affinity and Protein Synthesis Inhibition

The binding affinity of omadacycline to the bacterial ribosome has been determined through competitive binding assays and its inhibitory effect on protein synthesis has been quantified.

| Metric | Bacterial Species/System | Value | Reference |

| IC50 | E. coli 70S Ribosome (Competitive Radiolabeled Ligand Binding Assay) | 1.96 ± 0.01 µM | [12] |

| IC50 | In vitro coupled prokaryotic transcription/translation system | 5.8 µM | [6] |

Note: The IC50 (half-maximal inhibitory concentration) in the competitive binding assay represents the concentration of omadacycline required to displace 50% of a radiolabeled tetracycline probe from the ribosome.[4]

Minimum Inhibitory Concentrations (MICs)

Omadacycline has demonstrated potent activity against a wide range of Gram-positive and Gram-negative bacteria, including strains with defined tetracycline resistance mechanisms.

| Bacterial Species | Resistance Mechanism | Omadacycline MIC (µg/mL) | Comparator MICs (µg/mL) | Reference |

| Staphylococcus aureus | tet(M) (Ribosomal Protection) | 0.125 - 1 | Tetracycline: 32 - >64 | [13] |

| Staphylococcus aureus | tet(K) (Efflux) | 0.125 - 0.25 | Tetracycline: 16 - 32 | [13] |

| Enterococcus faecalis | tet(M) & tet(L) (Ribosomal Protection & Efflux) | 0.25 | Doxycycline: 16, Tetracycline: >64 | [13] |

| Streptococcus pneumoniae | tet(M) (Ribosomal Protection) | ≤0.06 | [13] | |

| Escherichia coli | tet(A) (Efflux) | 2 | Doxycycline: 16, Tetracycline: 64 - >64 | [8] |

| Haemophilus influenzae | 2.0 (MIC90) | [6][14] | ||

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.0 (MIC90) | [6][14] | ||

| Vancomycin-resistant Enterococcus (VRE) | 0.25 (MIC90) | [6][14] |

Signaling Pathways and Experimental Workflows

Omadacycline's Interaction with the Bacterial Ribosome

The core mechanism of omadacycline is a direct interaction with the bacterial ribosome, leading to the inhibition of protein synthesis. This can be visualized as a linear pathway.

Caption: Omadacycline's mechanism of action on the bacterial ribosome.

Experimental Workflow: Competitive Radiolabeled Ligand Binding Assay

This assay is used to determine the binding affinity of omadacycline to the ribosome by measuring its ability to compete with a radiolabeled tetracycline.

Caption: Workflow for a competitive radiolabeled ligand binding assay.

Experimental Workflow: In Vitro Protein Synthesis Assay (Cell-Free)

This assay directly measures the inhibitory effect of omadacycline on ribosomal function in a cell-free system.

Caption: Workflow for an in vitro protein synthesis inhibition assay.

Detailed Experimental Protocols

Competitive Radiolabeled Ligand Binding Assay

Objective: To quantify the binding affinity of omadacycline to the bacterial 70S ribosome by determining its IC50 value against a radiolabeled tetracycline.[4]

Materials:

-

Purified 70S ribosomes from E. coli.

-

[³H]-tetracycline.

-

Unlabeled omadacycline.

-

Binding buffer (e.g., Tris-HCl buffer with MgCl₂, NH₄Cl, and β-mercaptoethanol).

-

Microcentrifuge tubes.

-

Incubator (37°C).

-

Vacuum filtration apparatus with glass fiber filters.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Methodology:

-

Ribosome Isolation: Isolate and purify 70S ribosomes from a suitable bacterial strain (e.g., E. coli) using established methods of differential centrifugation and sucrose gradient ultracentrifugation.[4]

-

Reaction Mixture Preparation: In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of purified 70S ribosomes and a fixed concentration of [³H]-tetracycline in the binding buffer.[12]

-

Competitor Addition: Add increasing concentrations of unlabeled omadacycline to the reaction mixtures. Include a control reaction with no omadacycline.[12]

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.[4]

-

Filtration: Rapidly filter the reaction mixtures through glass fiber filters to separate the ribosome-bound [³H]-tetracycline from the free radioligand.[4]

-

Washing: Wash the filters with cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.[2]

-

Data Analysis: Plot the percentage of bound [³H]-tetracycline against the logarithm of the omadacycline concentration. The IC50 value is determined by fitting the data to a one-site competitive binding model using non-linear regression.[12]

In Vitro Protein Synthesis Assay (Cell-Free)

Objective: To directly measure the inhibitory effect of omadacycline on ribosomal function and protein synthesis in a cell-free system.[2]

Materials:

-

S30 cell-free extract from a suitable bacterial strain (e.g., E. coli).

-

Amino acid mixture, including a radiolabeled amino acid such as [³⁵S]methionine.

-

Energy source (ATP, GTP).

-

Template DNA or mRNA for a reporter protein (e.g., luciferase).

-

Omadacycline.

-

Trichloroacetic acid (TCA).

-

Glass fiber filters.

-

Liquid scintillation counter.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the S30 cell-free extract, amino acid mixture (containing [³⁵S]methionine), energy source, and the DNA/mRNA template.[2]

-

Compound Addition: Add omadacycline at various concentrations to the reaction tubes. Include a no-drug control.[2]

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.[2]

-

Precipitation: Stop the reaction by adding cold TCA to precipitate the newly synthesized, radiolabeled proteins.[2]

-

Filtration and Washing: Collect the precipitate by vacuum filtration through glass fiber filters. Wash the filters with cold TCA and then with ethanol to remove unincorporated [³⁵S]methionine.[2]

-

Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.[2]

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each omadacycline concentration by comparing the incorporated radioactivity to the no-drug control.[2]

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of omadacycline required to inhibit the visible growth of a specific bacterium.

Materials:

-

Omadacycline antimicrobial susceptibility testing powder.

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity.

-

96-well microtiter plates.

Methodology:

-

Preparation: Prepare a stock solution of omadacycline. Perform serial twofold dilutions of omadacycline in CAMHB in the wells of a 96-well microtiter plate.[2]

-

Inoculation: Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add the diluted bacterial suspension to each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[2]

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.[2]

-

Reading the MIC: The MIC is the lowest concentration of omadacycline at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure the optical density.[2]

References

- 1. Omadacycline: a novel aminomethylcycline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Omadacycline: a protein synthesis inhibitor_Chemicalbook [chemicalbook.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. benchchem.com [benchchem.com]

- 8. Omadacycline: A Newly Approved Antibacterial from the Class of Tetracyclines [mdpi.com]

- 9. The Novel Aminomethylcycline Omadacycline Has High Specificity for the Primary Tetracycline-Binding Site on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Omadacycline: A Modernized Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

TP-5801: A Potent and Selective Inhibitor of TNK1 for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TP-5801 is a novel, orally active small molecule inhibitor of Thirty-eight-Negative Kinase 1 (TNK1), a non-receptor tyrosine kinase implicated in various cellular processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of TNK1 activity has been associated with the pathogenesis of certain hematological malignancies and solid tumors, making it a compelling target for therapeutic intervention.[1][2] This document provides a comprehensive technical overview of TP-5801, including its mechanism of action, inhibitory potency, and preclinical anti-tumor activity. Detailed experimental methodologies and visual representations of the TNK1 signaling pathway and relevant experimental workflows are presented to facilitate further research and development.

Core Target and Mechanism of Action

The primary molecular target of TP-5801 is Thirty-eight-Negative Kinase 1 (TNK1) .[3] TNK1, also known as CD38-Negative Kinase 1, is a member of the Ack family of non-receptor tyrosine kinases.[1] It functions as a regulator of intracellular signal transduction pathways.[4] TP-5801 exerts its therapeutic effect by binding to the ATP-binding pocket of the TNK1 enzyme, thereby inhibiting its catalytic activity.[1] This inhibition prevents the phosphorylation of downstream substrates, disrupting aberrant signaling cascades that contribute to uncontrolled cell proliferation and survival in cancer cells.[1]

Quantitative Data: Inhibitory Potency of TP-5801

The inhibitory activity of TP-5801 has been characterized in both biochemical and cellular assays, demonstrating high potency and selectivity for TNK1.

| Assay Type | Target/Cell Line | Metric | Value | Reference |

| Biochemical Kinase Assay | TNK1 | IC50 | 1.40 nM | [3] |

| Cell Growth Assay | TNK1-driven Ba/F3 cells | IC50 | 76.78 nM (WT TNK1) | [3] |

| Cell Growth Assay | TNK1-driven Ba/F3 cells | IC50 | 36.95 nM (AAA mutant) | [3] |

| Cell Growth Assay | BCR-ABL-driven Ba/F3 cells | IC50 | 8.5 µM | [3] |

| Cell Growth Assay | IL-3-driven Ba/F3 cells | IC50 | 1.2 µM | [3] |

| Cell Growth Assay | L540 (Hodgkin's lymphoma) | IC50 | Low nM level | [3] |

Preclinical Anti-Tumor Activity

In vivo studies using mouse xenograft models have demonstrated the anti-tumor efficacy of TP-5801. Oral administration of TP-5801 has been shown to inhibit localized tumor growth and prolong the lifespan in a mouse survival model.[3] Mechanistically, treatment with TP-5801 led to a reduction in the phosphorylation of STAT3, a downstream effector of TNK1, in tumor xenografts.[3]

Experimental Protocols

Biochemical Kinase Inhibition Assay (IC50 Determination)

Principle: This assay quantifies the ability of TP-5801 to inhibit the enzymatic activity of recombinant TNK1. The activity is measured by the amount of a phosphorylated substrate produced, often detected using methods like fluorescence resonance energy transfer (FRET) or luminescence.

General Protocol:

-

Reagent Preparation: Recombinant human TNK1 enzyme, a suitable kinase substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase assay buffer.

-

Compound Dilution: TP-5801 is serially diluted to a range of concentrations.

-

Reaction Initiation: The TNK1 enzyme is incubated with the various concentrations of TP-5801. The kinase reaction is initiated by the addition of the substrate and ATP mixture.

-

Signal Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a plate reader.

-

Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the TP-5801 concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (e.g., Ba/F3 Cells)

Principle: The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line. When transfected with an oncogenic kinase like a constitutively active form of TNK1, these cells become IL-3 independent and rely on the kinase's activity for proliferation and survival. This model is used to assess the cytostatic or cytotoxic effects of a kinase inhibitor.

General Protocol:

-

Cell Culture: TNK1-dependent Ba/F3 cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum but without IL-3.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Compound Addition: TP-5801 is added to the wells at various concentrations.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The percentage of cell growth inhibition is plotted against the logarithm of the inhibitor concentration to calculate the IC50 value.

Mouse Xenograft Tumor Model

Principle: This in vivo model assesses the anti-tumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunodeficient mice, and the effect of the drug on tumor growth is monitored.

General Protocol:

-

Cell Implantation: A suspension of human cancer cells (e.g., L540 Hodgkin's lymphoma cells) is subcutaneously injected into the flank of immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into control and treatment groups. TP-5801 is administered orally at specified doses and schedules.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: TNK1 signaling pathway and the inhibitory action of TP-5801.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery of TP-5801, a Potent and Selective TNK1 Inhibitor

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of TP-5801, a novel inhibitor of Thirty-eight-negative kinase 1 (TNK1). TNK1 is a non-receptor tyrosine kinase implicated in various cellular processes and identified as a potential therapeutic target in oncology.

Introduction to TNK1 (Thirty-eight-negative kinase 1)

TNK1, a member of the Ack family of non-receptor tyrosine kinases, has a complex and context-dependent role in cellular signaling.[1] Initially identified in hematopoietic stem/progenitor cells, its function has been linked to both tumor suppression and oncogenesis.[2] TNK1 is involved in key signaling pathways, including the TNFα-induced apoptosis pathway, where it can block NF-κB activation, and the interferon (IFN) signaling pathway, where it potentiates JAK-STAT signaling through the phosphorylation of STAT1.[1][3]

The regulation of TNK1 kinase activity is a key area of investigation. Recent studies have revealed a sophisticated molecular switch mechanism.[4][5] In its inactive state, TNK1 is phosphorylated by microtubule affinity-regulating kinases (MARKs) at serine 502.[4][5][6] This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester TNK1 and inhibit its kinase activity.[4][5][7] Activation of TNK1 occurs upon its release from 14-3-3, allowing it to interact with ubiquitin-rich clusters via its C-terminal ubiquitin-association (UBA) domain.[4][5] This interaction with ubiquitin is essential for full TNK1 kinase activity.[4][6] Mutations that disrupt 14-3-3 binding lead to constitutive activation of TNK1, which can drive growth factor-independent proliferation and tumor growth in vivo.[4][6]

The Discovery of TP-5801

The identification of TP-5801 as a potent TNK1 inhibitor was the result of a structure-guided drug discovery effort.[2] The process began with a biochemical screen of a diaminopyrimidine compound library against the purified TNK1 kinase domain.[4] An initial hit from this screen served as the starting point for a medicinal chemistry campaign aimed at optimizing potency and selectivity.[4][8] Through iterative rounds of design, synthesis, and in vitro testing, modifications were made to the initial scaffold to improve its interaction with the TNK1 active site.[8] This optimization process led to the identification of TP-5801, a small molecule with high potency and selectivity for TNK1.[2]

Mechanism of Action of TP-5801

TP-5801 is an ATP-competitive inhibitor of TNK1. Docking models suggest that TP-5801 binds to the hinge region of the TNK1 kinase domain.[6] The molecule's aryl bromo substituent is oriented towards the gatekeeper methionine residue, a common feature in kinase inhibitor interactions.[6] The substituted pyridine ring of TP-5801 is situated beneath the P-loop, with the dimethylamino group oriented towards the catalytic lysine, forming key hydrophobic interactions.[6] By occupying the ATP-binding pocket, TP-5801 prevents the phosphorylation of TNK1 substrates, thereby inhibiting its downstream signaling. One of the key downstream effects of TNK1 inhibition by TP-5801 is the reduction of STAT3 phosphorylation.[2]

Quantitative Data for TP-5801

The following tables summarize the key quantitative data for TP-5801 from in vitro and cellular assays.

| Parameter | Value | Assay Type |

| IC50 vs. TNK1 | 1.40 nM | In vitro kinase assay[9] |

| IC50 in TNK1-driven Ba/F3 cells | 36.95 - 76.78 nM | Cell proliferation assay[6] |

Preclinical Efficacy of TP-5801

TP-5801 has demonstrated significant anti-tumor activity in preclinical models of cancer. In cellular assays, TP-5801 selectively inhibits the growth of cancer cells driven by TNK1.[6][9] For instance, it has shown nanomolar potency against TNK1-transformed cells.[4][5]

In vivo studies using mouse xenograft models have further validated the therapeutic potential of TP-5801. In a subcutaneous xenograft model with TNK1-driven cancer cells, treatment with TP-5801 led to a significant reduction in tumor burden.[2][6] Furthermore, in a tail vein injection model, TP-5801 prolonged the survival of mice.[2] These preclinical findings highlight TP-5801 as a promising candidate for further development as a targeted cancer therapy.[8]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Recombinant TNK1 kinase was incubated with a 3-fold serial dilution of TP-5801, with concentrations starting from 1-10 µM.[7] The reactions were carried out at the Km concentration of ATP.[7] The activity of the kinase was measured by quantifying the phosphorylation of a substrate peptide, typically using a luminescence-based or fluorescence-based readout. The IC50 value was determined by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Ba/F3 cells engineered to be dependent on TNK1 for growth and survival were used.[6] Cells were seeded in 96-well plates and treated with a serial dilution of TP-5801 (e.g., 10 pM to 10 µM) for 72 hours.[9] Cell viability was assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The IC50 values were calculated from the resulting dose-response curves.

In Vivo Xenograft Studies

Female nude mice were subcutaneously injected with TNK1-driven cancer cells.[6] When tumors reached a palpable size (e.g., ~125 mm³), the mice were randomized into treatment and control groups.[10] TP-5801 was administered orally via gavage at a dose of 20 mg/kg daily.[10] The control group received the vehicle solution. Tumor volumes were measured periodically (e.g., every third day) using calipers.[10] At the end of the study, tumors were excised and weighed, and statistical analyses were performed to determine the significance of the treatment effect.

Visualizations

TNK1 Signaling Pathways

Caption: TNK1's role in TNFα and IFN signaling pathways.

TNK1 Regulation and TP-5801 Mechanism of Action

Caption: Regulation of TNK1 activity and its inhibition by TP-5801.

TP-5801 Discovery Workflow

Caption: Workflow for the discovery and development of TP-5801.

References

- 1. Thirty-eight-negative kinase 1 (TNK1) facilitates TNFalpha-induced apoptosis by blocking NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Discovery of a Novel Regulatory Mechanism of TNK1 by 14-3-3 and Its Ub" by Tsz Yin Chan [scholarsarchive.byu.edu]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scientists identify TNK1 as a new cancer-driving mechanism, develop new drug to treat it - ecancer [ecancer.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. cdn-links.lww.com [cdn-links.lww.com]

In-Depth Technical Guide to TP-5801 TFA: A Potent TNK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structure, mechanism of action, and preclinical data for TP-5801 trifluoroacetate (TFA), a potent and orally active inhibitor of the non-receptor tyrosine kinase, TNK1.

Core Structure and Properties

TP-5801 TFA is the trifluoroacetate salt of the active compound TP-5801. The trifluoroacetic acid component is a common counterion used in the purification and formulation of synthetic compounds.

Chemical Structure of TP-5801:

(Image Source: MedChemExpress)

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₃₂BrF₃N₈O₃ |

| Molecular Weight | 641.48 g/mol |

| Appearance | Light yellow to green-yellow solid |

| CAS Number | 2574474-81-8 (for TP-5801) |

Mechanism of Action: Targeting the TNK1 Signaling Pathway

TP-5801 is a highly potent inhibitor of Tyrosine Kinase Non-receptor 1 (TNK1), also known as Activated CDC42 Kinase 1 (ACK1). TNK1 is a proto-oncogene that, when dysregulated, can drive cancer cell proliferation and survival. TP-5801 exerts its anti-tumor activity by binding to the ATP-binding pocket of TNK1, thereby blocking its kinase activity and inhibiting downstream signaling pathways.

One of the key downstream effectors of TNK1 is the Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the TNK1-STAT3 signaling pathway is implicated in the pathogenesis of various cancers. By inhibiting TNK1, TP-5801 effectively reduces the phosphorylation of STAT3, leading to the downregulation of STAT3 target genes involved in cell cycle progression and survival.

Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of TP-5801.

Caption: TNK1 Signaling Pathway and TP-5801 Inhibition.

Quantitative In Vitro and In Vivo Data

TP-5801 has demonstrated potent and selective activity in a variety of preclinical models. The following tables summarize the key quantitative data.

Table 2: In Vitro Kinase Inhibitory Activity of TP-5801

| Target Kinase | IC₅₀ (nM) |

| TNK1 | 1.40[1][2] |

Table 3: In Vitro Cellular Proliferation IC₅₀ Values for TP-5801

| Cell Line | Driver | IC₅₀ |

| Ba/F3 | WT TNK1 | 76.78 nM[1] |

| Ba/F3 | AAA mutant TNK1 | 36.95 nM[1] |

| Ba/F3 | BCR-ABL | 8.5 µM[1] |

| Ba/F3 | IL-3 | 1.2 µM[1] |

| L540 | TNK1-dependent | low nM[1] |

Table 4: In Vivo Efficacy of TP-5801 in Mouse Xenograft Models

| Model | Dosing | Outcome |

| Mouse Survival Model | 10 mg/kg, single oral gavage | Significantly prolonged lifespan[1] |

| Localized Tumor Growth Model | 50 mg/kg, once daily oral gavage for 7 days | Inhibition of tumor growth, reduction in phospho-STAT3, and tumor burden[1] |

Detailed Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TP-5801 against TNK1 kinase.

Materials:

-

Recombinant human TNK1 enzyme

-

TP-5801 (serial dilutions)

-

ATP

-

Substrate peptide (e.g., poly-Glu,Tyr 4:1)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of TP-5801 in DMSO and then dilute in kinase buffer.

-

Add the TNK1 enzyme to each well of the assay plate.

-

Add the TP-5801 dilutions to the wells.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

-

Calculate the percentage of kinase activity relative to a DMSO control and plot against the logarithm of the TP-5801 concentration.

-

Determine the IC₅₀ value using a non-linear regression curve fit.

Cellular Proliferation Assay (Ba/F3 and L540 cells)

Objective: To assess the effect of TP-5801 on the proliferation of TNK1-dependent and other cell lines.

Materials:

-

Ba/F3 cells (parental and engineered to express wild-type or mutant TNK1, or BCR-ABL)

-

L540 cells

-

Appropriate cell culture medium (e.g., RPMI-1640 with supplements)

-

Fetal Bovine Serum (FBS)

-

Interleukin-3 (IL-3) for IL-3 dependent Ba/F3 cells

-

TP-5801 (serial dilutions)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

96-well cell culture plates

Procedure:

-

Seed the cells in 96-well plates at a predetermined density.

-

For IL-3 dependent Ba/F3 cells, culture in the presence of IL-3.

-

Add serial dilutions of TP-5801 to the wells.

-

Incubate the plates for the specified duration (e.g., 72 hours for Ba/F3, 10 days for L540).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of cell viability relative to a DMSO control and plot against the logarithm of the TP-5801 concentration.

-

Determine the IC₅₀ value using a non-linear regression curve fit.

Mouse Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of TP-5801.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

-

Cancer cells for implantation (e.g., TNK1-driven cell line)

-

TP-5801 formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Subcutaneously implant the cancer cells into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer TP-5801 or vehicle control by oral gavage at the specified dose and schedule.

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for phospho-STAT3).

Below is a diagram outlining the general workflow for a mouse xenograft study.

Caption: Mouse Xenograft Study Workflow.

Conclusion

This compound is a potent and selective inhibitor of TNK1 with demonstrated in vitro and in vivo anti-tumor activity. Its mechanism of action, involving the inhibition of the TNK1-STAT3 signaling pathway, provides a strong rationale for its further development as a therapeutic agent for cancers driven by TNK1 dysregulation. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working on novel cancer therapies.

References

An In-depth Technical Guide to TP-5801 TFA: A Potent TNK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TP-5801 TFA, a potent and orally active inhibitor of the non-receptor tyrosine kinase, TNK1. This document details its molecular characteristics, mechanism of action, relevant signaling pathways, and a summary of its in vitro and in vivo efficacy. Detailed methodologies for key experimental procedures are also provided to facilitate reproducibility and further investigation.

Core Molecular and Physical Data

TP-5801 is investigated as its trifluoroacetic acid (TFA) salt to improve its solubility and stability for research purposes. The key quantitative data for TP-5801 and its TFA salt are summarized below.

| Property | TP-5801 (Free Base) | Trifluoroacetic Acid (TFA) | This compound |

| Molecular Formula | C₂₄H₃₁BrN₈O | C₂HF₃O₂ | C₂₆H₃₂BrF₃N₈O₃ |

| Molecular Weight | 527.46 g/mol | 114.02 g/mol [1][2][3][4] | 641.48 g/mol |

| Appearance | Solid | Colorless liquid | Light yellow to green yellow solid[5] |

Mechanism of Action

TP-5801 is a highly potent and specific inhibitor of Thirty-eight-negative kinase 1 (TNK1), a non-receptor tyrosine kinase.[5][6] TNK1 plays a role in various cellular processes, including cell growth, differentiation, and apoptosis.[6] Dysregulation of TNK1 has been implicated in the development and progression of certain cancers.[6]

The primary mechanism of action for TP-5801 involves competitive inhibition at the ATP-binding pocket of the TNK1 enzyme.[6] By occupying this site, TP-5801 prevents the phosphorylation of downstream substrates by TNK1, thereby disrupting aberrant signaling pathways that contribute to uncontrolled cell proliferation and tumor growth.[6]

The TNK1 Signaling Pathway and Inhibition by TP-5801

TNK1 activity is intricately regulated within the cell. Its kinase activity is inhibited when bound to 14-3-3 proteins and activated upon interaction with ubiquitin-rich clusters. Activated TNK1 can influence several downstream signaling cascades, including the Ras-MAPK pathway and interferon (IFN) signaling through the phosphorylation of STAT1.[7][8] It has also been shown to facilitate TNFα-induced apoptosis by inhibiting the activation of NF-κB.[9] TP-5801 directly inhibits the kinase activity of TNK1, thereby blocking these downstream effects.

Caption: TNK1 signaling pathway and the inhibitory action of TP-5801.

In Vitro and In Vivo Efficacy

TP-5801 has demonstrated significant efficacy in both in vitro and in vivo models.

In Vitro Activity

The inhibitory activity of TP-5801 has been quantified against its target kinase and in various cell lines.

| Assay Type | Target/Cell Line | IC₅₀ Value |

| Kinase Inhibition Assay | TNK1 | 1.40 nM[5] |

| Cell Viability Assay | Ba/F3 cells (WT TNK1) | 76.78 nM[5] |

| Cell Viability Assay | Ba/F3 cells (AAA mutant TNK1) | 36.95 nM[5] |

| Cell Viability Assay | Ba/F3 cells (BCR-ABL driven) | 8.5 µM[5] |

| Cell Viability Assay | Ba/F3 cells (IL-3 driven) | 1.2 µM[5] |

| Cell Viability Assay | L540 cells | Low nM range[5] |

In Vivo Activity

Studies in mouse models have shown the anti-tumor effects of TP-5801.

| Animal Model | Dosing Regimen | Key Findings |

| Female NOD/SCID mice with Ba/F3 luc cells (TNK1 AAA) | 10 mg/kg, single oral gavage | Significantly prolonged lifespan with no signs of toxicity.[5] |

| NOD/SCID mice with Ba/F3 luc xenografts (TNK1 AAA or BCR-ABL) | 50 mg/kg, once daily oral gavage for 7 days | Reduced phospho-STAT3 in TNK1-driven xenografts and decreased tumor burden.[5] |

Experimental Protocols

The following sections provide an overview of the methodologies used to assess the efficacy of TP-5801.

Kinase Inhibition Assay (IC₅₀ Determination)

A general workflow for determining the IC₅₀ of TP-5801 against TNK1 is as follows:

Caption: General workflow for a kinase inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant TNK1 enzyme, a suitable substrate, ATP, and kinase assay buffer are prepared.

-

Compound Dilution: TP-5801 is serially diluted to create a range of concentrations.

-

Assay Plate Setup: The TNK1 enzyme, substrate, and diluted TP-5801 are added to the wells of a microplate.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated to allow the enzymatic reaction to proceed.

-

Signal Detection: The reaction is stopped, and a detection reagent is added to produce a signal (e.g., fluorescence, luminescence) that is proportional to the kinase activity.

-

Data Analysis: The signal is measured, and the data are plotted as a function of inhibitor concentration to determine the IC₅₀ value.

Cell Viability Assay

The effect of TP-5801 on the proliferation of cancer cell lines is assessed using a cell viability assay.

Methodology:

-

Cell Seeding: Cells (e.g., Ba/F3, L540) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of TP-5801.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).[5]

-

Viability Assessment: A cell viability reagent (e.g., MTT, CellTiter-Glo®) is added to each well.

-

Signal Measurement: The absorbance or luminescence is measured using a plate reader.

-

IC₅₀ Calculation: The data are normalized to untreated controls, and the IC₅₀ is calculated from the dose-response curve.

In Vivo Xenograft Model

The anti-tumor efficacy of TP-5801 in a living organism is evaluated using a xenograft mouse model.

Methodology:

-

Tumor Implantation: Human cancer cells (e.g., Ba/F3) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into vehicle control and treatment groups. TP-5801 is administered orally at a specified dose and schedule.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting for target engagement). The effect on survival may also be monitored.

References

- 1. webbook.nist.gov [webbook.nist.gov]

- 2. thomassci.com [thomassci.com]

- 3. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What are TNK1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. pnas.org [pnas.org]

- 8. uniprot.org [uniprot.org]

- 9. Thirty-eight-negative kinase 1 (TNK1) facilitates TNFalpha-induced apoptosis by blocking NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of TP-5801, a potent and selective inhibitor of the non-receptor tyrosine kinase, TNK1. The information presented is curated for an audience of researchers, scientists, and professionals involved in drug development and oncology research.

Core Compound: TP-5801

TP-5801 is an orally active small molecule inhibitor of Thirty-eight-negative kinase 1 (TNK1). It is typically used in preclinical research as its trifluoroacetic acid (TFA) salt, denoted as TP-5801 TFA. The compound has demonstrated significant anti-tumor activity in various cancer models, positioning it as a promising therapeutic candidate for TNK1-dependent malignancies.

Chemical Structure

The chemical structure of TP-5801 is based on a diaminopyrimidine scaffold.

-

Chemical Formula: C₂₄H₃₁BrN₈O

-

Molecular Weight: 527.46 g/mol

-

CAS Number: 2574474-81-8

Related Compounds

A structurally and functionally related compound to TP-5801 is TP-5809 . This compound also features a diaminopyrimidine core and exhibits potent inhibition of TNK1. It has been evaluated in preclinical models of Hodgkin's lymphoma.

Mechanism of Action and Signaling Pathway

TNK1 is a non-receptor tyrosine kinase that, when activated, can drive cancer cell proliferation and survival. The activation of TNK1 is a multi-step process involving its release from an inhibitory complex with 14-3-3 proteins and subsequent binding to ubiquitin. Activated TNK1 then phosphorylates downstream signaling proteins, including STAT3 and STAT5, leading to their activation and the transcription of genes involved in cell growth and survival.

TP-5801 and its related compounds act as ATP-competitive inhibitors of the TNK1 kinase domain. By binding to the ATP-binding pocket of TNK1, these inhibitors prevent the phosphorylation of its substrates, thereby blocking downstream signaling and inhibiting the proliferation of TNK1-dependent cancer cells.

Quantitative Data

The following tables summarize the quantitative data for TP-5801 and the related compound TP-5809 from various in vitro and in vivo studies.

Table 1: In Vitro Biochemical and Cellular Activity

| Compound | Assay Type | Target/Cell Line | IC₅₀ (nM) | Reference |

| TP-5801 | Biochemical Kinase Assay | TNK1 | 1.40 | [1] |

| TP-5801 | Cell-Based Assay | TNK1-driven Ba/F3 | 76.78 (WT TNK1) | [1] |

| TP-5801 | Cell-Based Assay | TNK1-driven Ba/F3 | 36.95 (AAA mutant) | [1] |

| TP-5801 | Cell-Based Assay | BCR-ABL-driven Ba/F3 | 8500 | [1] |

| TP-5801 | Cell-Based Assay | IL-3-driven Ba/F3 | 1200 | [1] |

| TP-5801 | Cell-Based Assay | L540 | Low nM | [1] |

| TP-5809 | Biochemical Kinase Assay | TNK1 | 1.5 | [2] |

| TP-5809 | NanoBRET Assay | HEK293 (TNK1) | 11.3 | [2] |

| TP-5809 | Cell-Based Assay | TNK1-dependent Ba/F3 | < 10 | [2] |

| TP-5809 | Cell Viability Assay | L540 | 7.2 | [2] |

| TP-5809 | Cell Viability Assay | K562 | 2800 | [2] |

| TP-5809 | pSTAT5 Inhibition Assay | L540 | 1 | [2] |

Table 2: In Vitro Kinase Selectivity of TP-5801

Data from an in vitro kinase screen of TP-5801 against a panel of kinases.

| Kinase | % Inhibition at 1 µM |

| TNK1 | >99 |

| Other Kinases with >50% Inhibition | Data not fully available |

Note: The full dataset of the kinase screen is available from BYU ScholarsArchive.[3][4][5]

Table 3: In Vivo Efficacy

| Compound | Animal Model | Dosing Regimen | Outcome | Reference |

| TP-5801 | Mouse Survival Model | 10 mg/kg, single oral gavage | Significantly prolonged lifespan | [1] |

| TP-5801 | Xenograft Model | 50 mg/kg, once daily oral gavage for 7 days | Inhibited localized tumor growth | [1] |

| TP-5809 | L540 Xenograft Model | 25 mg/kg, daily dosing | 65.5% tumor growth inhibition | [2] |

| TP-5809 | L540 Xenograft Model | 50 mg/kg, daily dosing | 78.7% tumor growth inhibition | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and information from published studies.

In Vitro TNK1 Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the IC₅₀ of an inhibitor against TNK1.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. "TP-5801 in vitro kinase screen data" by Joshua Andersen [scholarsarchive.byu.edu]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. "In vitro screening of TP5801 against kinases for Nature Communications" by Joshua Andersen [scholarsarchive.byu.edu]

Methodological & Application

Application Notes and Protocols for TP-5801 TFA In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays involving TP-5801 TFA, a potent and selective inhibitor of Tyrosine Kinase Non-receptor 1 (TNK1). The following sections detail the mechanism of action, experimental protocols for kinase inhibition and cell viability assays, and expected outcomes.

Introduction to this compound

TP-5801 is an orally active small molecule inhibitor of TNK1, a non-receptor tyrosine kinase implicated in certain cancers.[1][2] TP-5801 has demonstrated nanomolar potency against TNK1 and inhibits the growth of cancer cell lines driven by this kinase.[1][3] Understanding the in vitro activity of TP-5801 is crucial for its development as a potential therapeutic agent.

Mechanism of Action and Signaling Pathway

TNK1 activity is regulated by a dynamic interplay between inhibitory binding by 14-3-3 proteins and activation through interaction with ubiquitin.[3][4][5] TP-5801 selectively binds to the ATP-binding pocket of TNK1, inhibiting its kinase activity and downstream signaling pathways that contribute to cell proliferation and survival, such as the STAT3 pathway.[3][6]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in both biochemical and cell-based assays. The following tables summarize the key potency data.

| Assay Type | Target | IC50 |

| Biochemical Kinase Assay | TNK1 | 1.40 nM |

| Cell Line | Driver | Assay Duration | IC50 |

| Ba/F3 | Wild-Type TNK1 | 72 hours | 76.78 nM |

| Ba/F3 | AAA Mutant TNK1 | 72 hours | 36.95 nM |

| Ba/F3 | BCR-ABL | 72 hours | 8.5 µM |

| Ba/F3 | IL-3 | 72 hours | 1.2 µM |

| L540 | TNK1 | 10 days | Low nM |

Experimental Protocols

In Vitro TNK1 Kinase Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of this compound on TNK1 kinase activity. A commercially available kit such as the Chemi-Verse™ TNK1 Kinase Assay Kit can be used, or a radiometric assay can be established.

Materials:

-

Recombinant human TNK1 enzyme

-

Kinase assay buffer (e.g., 30 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mg/ml BSA, 1 mM Sodium Orthovanadate)

-

ATP

-

TNK1 substrate peptide (e.g., a peptide containing a tyrosine residue amenable to phosphorylation by TNK1)

-

This compound

-

DMSO

-

96-well assay plates

-

Detection reagent (e.g., ADP-Glo™ or [γ-³²P]ATP)

-

Plate reader (Luminometer or Scintillation counter)

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.

-

Add 5 µL of the diluted this compound or DMSO control to the wells of a 96-well plate.

-

Add 20 µL of recombinant TNK1 enzyme (e.g., at a final concentration of 200 nM) diluted in kinase assay buffer to each well.

-

Incubate the plate at 30°C for 10 minutes.

-

Prepare a solution of ATP and substrate peptide in kinase assay buffer.

-

Initiate the kinase reaction by adding 25 µL of the ATP/substrate solution to each well. The final ATP concentration should be at its Km value if known, otherwise, 10-100 µM is a common starting point.

-

Incubate the plate at 30°C for 45-60 minutes.

-

Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).

-

Add the detection reagent and incubate as required.

-

Measure the signal (luminescence or radioactivity) using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay

This protocol describes how to assess the effect of this compound on the viability and proliferation of cancer cell lines. The choice of cell line will depend on the specific research question.

Materials:

-

Ba/F3 or L540 cells

-

Complete growth medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and, for Ba/F3 cells, 10 ng/mL IL-3)

-

This compound

-

DMSO

-

96-well cell culture plates (opaque-walled for luminescent or fluorescent assays)

-

Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

-

Culture Ba/F3 or L540 cells according to standard protocols. For Ba/F3 cells, maintain a cell density between 5 x 10⁴ and 5 x 10⁵ viable cells/mL.[1] For L540 cells, seed at approximately 0.5 x 10⁶ cells/mL and split every 3 days.

-

Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well in 100 µL of medium).

-

Prepare a serial dilution of this compound in complete growth medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle-only (DMSO) control.

-

Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired duration (e.g., 72 hours for Ba/F3 cells, up to 10 days for L540 cells with media changes as needed).

-

At the end of the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of Resazurin solution or 100 µL of CellTiter-Glo® reagent).

-

Incubate the plate for the time specified in the reagent protocol (e.g., 1-4 hours for Resazurin, 10 minutes for CellTiter-Glo®).

-

Measure the absorbance, fluorescence, or luminescence using a plate reader at the appropriate wavelength.

-

Calculate the percent viability for each concentration relative to the vehicle control and determine the IC50 value using a non-linear regression model.

References

Application Notes and Protocols for TP-5801 TFA Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-5801 is a potent and orally active inhibitor of the non-receptor tyrosine kinase, TNK1, with an IC50 of 1.40 nM.[1] TNK1 is implicated in various cellular processes, and its inhibition has shown anti-tumor activity. A key downstream signaling pathway affected by TNK1 is the JAK/STAT pathway, specifically the phosphorylation and subsequent activation of the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 translocates to the nucleus and acts as a transcription factor, regulating the expression of genes involved in cell proliferation, survival, and differentiation. Therefore, a Transcription Factor Activation (TFA) cell-based assay focused on STAT3 is a highly relevant method to quantify the intracellular efficacy of TP-5801.

These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory effect of TP-5801 on STAT3 transcriptional activity. Two common and effective methods are described: an ELISA-based STAT3 TFA assay and a STAT3-responsive luciferase reporter gene assay.

Data Presentation

The following table summarizes the known quantitative data for TP-5801, which is essential for designing and interpreting the results of a TFA cell-based assay.

| Parameter | Value | Cell Line | Notes |

| IC50 (TNK1 enzymatic assay) | 1.40 nM | - | In vitro biochemical assay.[1] |

| IC50 (TNK1-driven cell growth) | 76.78 nM (WT TNK1) | Ba/F3 | Cell viability assay after 72 hours of treatment.[1] |

| IC50 (TNK1-driven cell growth) | 36.95 nM (AAA mutant TNK1) | Ba/F3 | Cell viability assay after 72 hours of treatment.[1] |

| IC50 (BCR-ABL-driven cell growth) | 8.5 µM | Ba/F3 | Demonstrates selectivity for TNK1 over other kinases.[1] |

| IC50 (IL-3-driven cell growth) | 1.2 µM | Ba/F3 | Demonstrates selectivity for TNK1-driven signaling.[1] |

| Effect on STAT3 Phosphorylation | Reduced phospho-STAT3 | TNK1-driven xenografts | In vivo evidence of target engagement. A specific IC50 for p-STAT3 inhibition in a cell-based assay is not currently published.[1] |

Signaling Pathway

The diagram below illustrates the signaling pathway from TNK1 to STAT3-mediated gene transcription, which is inhibited by TP-5801.

References

Application Notes and Protocols for the Dissolution of TP-5801 TFA in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of TP-5801 TFA, a potent and orally active non-receptor tyrosine kinase 1 (TNK1) inhibitor, for use in a variety of experimental settings.[1] Proper dissolution and formulation are critical for obtaining accurate and reproducible results in both in vitro and in vivo studies.

Product Information

| Property | Value |

| Chemical Name | TP-5801 Trifluoroacetate |

| Molecular Formula | C₂₆H₃₂BrF₃N₈O₃ |

| Molecular Weight | 641.48 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥99% |

Safety Precautions

Dissolution Protocols

Preparation of Stock Solutions for In Vitro Experiments

For most in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of the parent compound, TP-5801.

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Vortex mixer

-

Ultrasonic bath

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration. Based on the solubility of the parent compound, a stock solution of up to 16.67 mg/mL (31.60 mM) can be prepared.

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

To ensure complete dissolution, place the tube in an ultrasonic bath for 10-15 minutes. The solution should be clear and free of any visible particulates.

-

-

Storage:

Note: TP-5801 is hygroscopic. It is recommended to use freshly opened, anhydrous DMSO and to minimize the exposure of the compound and its solutions to air.

Preparation of Formulations for In Vivo Oral Gavage

This compound has been shown to be orally active in animal models.[1] For oral administration in rodents, a suspension or solution in a suitable vehicle is required. The following are general protocols for preparing formulations for poorly water-soluble compounds. It is recommended to perform a small-scale formulation test to ensure stability and homogeneity.

Vehicle Options:

-

Option 1: Aqueous Suspension: A common vehicle for oral gavage consists of a mixture of DMSO, PEG300 (or PEG400), Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Option 2: Oil-based Suspension: For some compounds, an oil-based vehicle such as corn oil can be used. A common formulation is 10% DMSO in 90% corn oil.

Protocol (using Aqueous Suspension as an example):

-

Initial Dissolution: Dissolve the required amount of this compound in DMSO first.

-

Addition of Co-solvents: Add PEG300 to the DMSO solution and vortex until homogeneous.

-

Addition of Surfactant: Add Tween-80 and vortex thoroughly.

-

Final Dilution: Add saline to the mixture and vortex until a uniform suspension is formed. Gentle warming and sonication may be necessary to achieve a homogenous mixture.

-

Administration: The formulation should be administered immediately after preparation. Ensure the suspension is well-mixed before drawing each dose.

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for experimental use.

Caption: Workflow for preparing this compound solutions.

TNK1 Signaling Pathway

TP-5801 is an inhibitor of TNK1. TNK1 is a non-receptor tyrosine kinase that plays a role in several cellular signaling pathways, including the regulation of interferon (IFN) signaling via STAT1 phosphorylation and involvement in TNFα-induced apoptosis through the inhibition of NF-κB activation.[5][6]

The diagram below provides a simplified representation of the TNK1 signaling pathway and the point of inhibition by TP-5801.

Caption: Simplified TNK1 signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. carlroth.com [carlroth.com]

- 3. carlroth.com [carlroth.com]

- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 5. pnas.org [pnas.org]

- 6. Thirty-eight-negative kinase 1 (TNK1) facilitates TNFalpha-induced apoptosis by blocking NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Stability of TP-5801 TFA in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-5801 is a potent and orally active inhibitor of the non-receptor tyrosine kinase 1 (TNK1), with an IC50 of 1.40 nM, demonstrating significant anti-tumor activity.[1][2] As with any compound intended for research or therapeutic development, understanding its stability in solution is critical for ensuring the accuracy and reproducibility of experimental results, as well as for developing stable formulations. The trifluoroacetate (TFA) salt of TP-5801 is often used in research settings. This document provides a summary of the known storage conditions for TP-5801 TFA and outlines protocols for assessing its stability in solution. While specific quantitative stability data for this compound across a range of conditions is not extensively published, this guide offers a framework for researchers to conduct their own stability studies based on established methodologies for other small molecule kinase inhibitors.

Recommended Storage of this compound Stock Solutions

Proper storage of stock solutions is paramount to maintaining the integrity of this compound. The following storage conditions are recommended based on manufacturer guidelines.

Table 1: Recommended Storage Conditions for this compound Stock Solutions [1][2][3][4]

| Storage Temperature | Duration | Storage Recommendations |

| -20°C | 1 month | Store in a sealed container, protected from moisture and light. |

| -80°C | 6 months | Store in a sealed container, protected from moisture and light. |

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Factors Potentially Influencing this compound Stability in Solution

The stability of a small molecule like this compound in solution can be affected by several factors. Researchers should consider these variables when designing experiments and interpreting results.

Caption: Factors influencing the stability of this compound in solution.

Signaling Pathway of TNK1

TP-5801 exerts its biological effects by inhibiting TNK1. Understanding the signaling pathway is crucial for designing relevant cellular assays. TNK1 is a non-receptor tyrosine kinase that, when active, can promote cell survival and proliferation.[5][6] Its activity is regulated by interactions with 14-3-3 proteins and ubiquitin.[5][6][7]

Caption: Simplified signaling pathway of TNK1 regulation and inhibition by TP-5801.

Experimental Protocols for Stability Assessment

The following protocols describe a general framework for conducting forced degradation and solution stability studies on this compound. These studies are essential for identifying potential degradation products and determining optimal handling and storage conditions.

Protocol: Forced Degradation Study

Forced degradation studies expose the drug substance to stress conditions to accelerate degradation.[5] This helps to elucidate degradation pathways and develop stability-indicating analytical methods.

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV or PDA detector

-

LC-MS system for peak identification

-

pH meter

-

Calibrated oven and photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Store the stock solution and solid compound in an oven at an elevated temperature (e.g., 70°C).

-

Photolytic Degradation: Expose the stock solution and solid compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV method. An LC-MS analysis should be performed to identify the mass of any degradation products.

Protocol: Stability in Different Solvents and pH

Objective: To evaluate the stability of this compound in various solvents and at different pH values relevant to experimental conditions.

Materials:

-

This compound stock solution

-

Common laboratory solvents (e.g., DMSO, ethanol, PBS, cell culture media)

-

A series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9)

-

HPLC system with a UV or PDA detector

Procedure:

-

Sample Preparation: Dilute the this compound stock solution to a final working concentration in each of the selected solvents and buffers.

-

Incubation: Store the prepared solutions at different temperatures (e.g., 4°C, room temperature, 37°C).

-

Time Points: Collect aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Immediately analyze the aliquots by HPLC-UV to determine the remaining concentration of this compound. Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Experimental Workflow and Data Presentation

A systematic workflow is essential for a comprehensive stability assessment.

Caption: General experimental workflow for assessing the stability of this compound.

Data Presentation Templates

Quantitative data from stability studies should be summarized in clear, structured tables for easy comparison. The following tables are templates for presenting such data.

Table 2: Template for this compound Stability in Various Solvents at Room Temperature

| Solvent | Initial Concentration (µM) | % Remaining at 2h | % Remaining at 6h | % Remaining at 24h | % Remaining at 48h |

| DMSO | |||||

| Ethanol | |||||

| PBS (pH 7.4) | |||||

| DMEM + 10% FBS |

Table 3: Template for this compound Stability at Various pH and Temperatures

| pH | Storage Temp. | Initial Concentration (µM) | % Remaining at 2h | % Remaining at 6h | % Remaining at 24h |

| 3.0 | 37°C | ||||

| 5.0 | 37°C | ||||

| 7.4 | 37°C | ||||

| 9.0 | 37°C | ||||

| 7.4 | 4°C | ||||

| 7.4 | Room Temp. |

Conclusion

The stability of this compound in solution is a critical parameter for reliable in vitro and in vivo studies. While specific degradation kinetics and pathways are not yet published, adherence to recommended storage conditions of -20°C for short-term and -80°C for long-term storage is essential.[1][2][3][4] For experimental use, it is imperative that researchers validate the stability of this compound under their specific conditions, including the choice of solvent, pH, and temperature. The protocols and frameworks provided in this document offer a foundation for conducting these necessary stability assessments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TNK1 is a ubiquitin-binding and 14-3-3-regulated kinase that can be targeted to block tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for TP-5801 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-5801 is a potent and orally active small molecule inhibitor of the non-receptor tyrosine kinase, TNK1 (Thirty-eight-negative kinase 1), with an IC50 of 1.40 nM.[1] Dysregulation of TNK1 signaling has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. TP-5801 has demonstrated anti-tumor activity in preclinical models, both in vitro and in vivo, by inhibiting TNK1-driven cellular proliferation and downstream signaling pathways.[1][2] These application notes provide detailed protocols for utilizing TP-5801 in xenograft mouse models to evaluate its anti-cancer efficacy.

Mechanism of Action

TNK1 is a non-receptor tyrosine kinase that plays a role in cellular growth, differentiation, and apoptosis.[3] Its activity is tightly regulated. In an inactive state, TNK1 is sequestered by 14-3-3 proteins.[2][4] Upon release, TNK1 can be activated through interaction with ubiquitin, leading to the phosphorylation of downstream signaling molecules, including Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][4] The phosphorylation of STAT3 promotes its dimerization, nuclear translocation, and subsequent transcription of genes involved in cell survival and proliferation. TP-5801 exerts its anti-tumor effects by directly inhibiting the kinase activity of TNK1, thereby preventing the phosphorylation of STAT3 and blocking this pro-survival signaling cascade.[1]

Data Presentation

In Vitro Efficacy of TP-5801

| Cell Line | Assay Type | Duration | IC50 | Reference |

| Ba/F3 (WT TNK1) | Cell Growth | 72 hours | 76.78 nM | [1] |

| Ba/F3 (TNK1 AAA mutant) | Cell Growth | 72 hours | 36.95 nM | [1] |

| Ba/F3 (BCR-ABL driven) | Cell Growth | 72 hours | 8.5 µM | [1] |

| Ba/F3 (IL-3 driven) | Cell Growth | 72 hours | 1.2 µM | [1] |

| L540 | Cell Growth | 10 days | Low nM level | [1] |

In Vivo Efficacy of TP-5801 in Xenograft Mouse Models

| Animal Model | Cell Line | Treatment | Dosing Schedule | Key Findings | Reference |

| Female NOD/SCID mice | Ba/F3 luc expressing TNK1 AAA | TP-5801 | 10 mg/kg, single oral gavage | Significantly prolonged lifespan with no signs of toxicity. | [1] |

| Female NOD/SCID mice | Ba/F3 luc expressing TNK1 AAA or BCR-ABL (subcutaneous) | TP-5801 | 50 mg/kg, once daily for 7 days (oral gavage) | Reduced phospho-STAT3 in TNK1-driven xenografts and reduced tumor burden. | [1] |

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Mouse Model Development

This protocol describes the subcutaneous implantation of cancer cells to establish a tumor xenograft model.

Materials:

-

Cancer cell line of interest (e.g., Ba/F3 luc expressing TNK1 AAA)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, can improve tumor take rate)

-

Female NOD/SCID mice (4-6 weeks old)

-

1 mL syringes with 27- or 30-gauge needles

-

Hemocytometer and Trypan blue

-

Ethanol (70%) and iodine solution

-

Digital calipers

Procedure:

-

Cell Preparation:

-

Culture cells in complete medium until they reach 70-80% confluency.

-

Harvest cells by trypsinization, followed by neutralization with complete medium.

-

Centrifuge the cell suspension and wash the cell pellet twice with sterile PBS.

-

Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1-5 x 10^7 cells/mL. Keep the cell suspension on ice.

-

Perform a cell count using a hemocytometer and assess viability with Trypan blue.

-

-

Animal Preparation and Injection:

-

Allow mice to acclimatize for 3-5 days upon arrival.

-

Anesthetize the mouse if required by the institutional animal care and use committee (IACUC) protocol.

-

Shave the injection site (typically the flank) and sterilize the area with 70% ethanol followed by an iodine solution.

-

Gently lift the skin and inject 100-200 µL of the cell suspension subcutaneously.

-

Slowly withdraw the needle to prevent leakage of the cell suspension.

-

-

Tumor Growth Monitoring:

-

Monitor the mice daily for tumor appearance.

-

Once tumors are palpable, measure the tumor dimensions 2-3 times per week using digital calipers.

-

Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .

-

Randomize mice into treatment and control groups when the average tumor volume reaches 50-100 mm³.

-

Protocol 2: Preparation and Administration of TP-5801 via Oral Gavage

This protocol details the preparation of TP-5801 for oral administration and the procedure for oral gavage in mice.

Materials:

-

TP-5801 solid compound

-

Vehicle solution (e.g., a mixture of DMSO, PBS, ethanol, and/or Cremophor EL. The optimal vehicle should be determined based on the solubility and stability of TP-5801).

-

Sterile water or saline

-

Vortex mixer and/or sonicator

-

Animal scale

-

Oral gavage needles (18-20 gauge for mice, with a rounded tip)

-

1 mL syringes

Procedure:

-

Preparation of TP-5801 Formulation:

-

Note: The following is a general procedure and may need optimization.

-

Dissolve TP-5801 in a minimal amount of a suitable solvent like DMSO.

-

Gradually add the co-solvents (e.g., Cremophor EL) and the aqueous component (e.g., PBS or sterile water) while vortexing or sonicating to ensure a homogenous suspension or solution.

-

The final concentration should be calculated based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice, with a typical dosing volume of 10 mL/kg.

-

-

Oral Gavage Administration:

-

Weigh each mouse to determine the precise dosing volume.

-

Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

-

Insert the gavage needle into the side of the mouth, advancing it gently along the roof of the mouth towards the esophagus. The mouse should swallow as the tube is advanced.

-

Do not force the needle. If resistance is met, withdraw and re-insert.

-

Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the TP-5801 formulation.

-

Gently remove the needle along the same path of insertion.

-

Return the mouse to its cage and monitor for any signs of distress for at least 10 minutes.

-

Protocol 3: Efficacy Evaluation and Toxicity Monitoring

This protocol outlines the procedures for assessing the anti-tumor efficacy of TP-5801 and monitoring for potential toxicity.

Procedure:

-

Efficacy Assessment:

-

Continue to measure tumor volumes 2-3 times per week throughout the study.

-

At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.

-

For survival studies, monitor mice daily and record the date of euthanasia due to tumor burden or morbidity. Construct Kaplan-Meier survival curves.

-

At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., Western blotting for p-STAT3).

-

-

Toxicity Monitoring:

-

Record the body weight of each mouse 2-3 times per week. Significant weight loss (>15-20%) can be an indicator of toxicity.

-

Perform daily clinical observations for signs of distress, such as changes in posture, activity, grooming, and food/water intake.

-

Follow institutional guidelines for humane endpoints and euthanasia criteria.

-

Conclusion

TP-5801 is a promising TNK1 inhibitor with demonstrated anti-tumor activity in preclinical xenograft models. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of TP-5801 in various cancer models. Adherence to best practices in animal handling and experimental design is crucial for obtaining reproducible and reliable data.

References

Application Notes and Protocols: TP-5801 TFA for In Vivo Studies

For Research Use Only.

Introduction

TP-5801 TFA is a potent and orally bioavailable inhibitor of Tyrosine Kinase Non-receptor 1 (TNK1). TNK1 is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. In certain cancers, TNK1 is constitutively active, leading to the activation of downstream signaling pathways, such as the STAT3 pathway, which promotes tumor growth. TP-5801 has demonstrated efficacy in preclinical models by inhibiting TNK1-driven tumor growth. These application notes provide detailed protocols for the use of this compound in in vivo xenograft studies, based on established research.

Mechanism of Action: TNK1 Signaling Pathway

TNK1 activity is tightly regulated. In its inactive state, it is sequestered by the 14-3-3 protein. Upon release, TNK1 can bind to ubiquitin-rich puncta, leading to its activation. Activated TNK1 then phosphorylates downstream targets, including STAT3. Phosphorylated STAT3 (p-STAT3) translocates to the nucleus and acts as a transcription factor, promoting the expression of genes involved in cell proliferation and survival. TP-5801 inhibits the kinase activity of TNK1, thereby preventing the phosphorylation of STAT3 and blocking this pro-tumorigenic signaling cascade.

Application Notes and Protocols for TP-5801 TFA: A Potent TNK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction